[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide
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Description
[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide is a useful research compound. Its molecular formula is C₂₉H₄₇N₃O₄S and its molecular weight is 533.77. The purity is usually 95%.
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Biological Activity
The compound [3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide (CAS No. 1217629-57-6) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C24H39N3O2S
- Molecular Weight : 433.65 g/mol
- Structural Features : The molecule contains a decahydroisoquinoline backbone, a t-Boc protected amino group, and a phenyl thioether moiety, which are critical for its biological interactions.
Solubility and Stability
The compound is soluble in various organic solvents such as acetone, chloroform, and methanol, indicating its potential application in biological assays where organic solvents are used as media.
Research indicates that the compound may interact with specific biological targets due to its structural features:
- Enzyme Inhibition : The presence of the thioether group suggests potential inhibition of enzymes involved in redox reactions.
- Receptor Binding : The isoquinoline structure is known for interacting with various receptors in the central nervous system, which may lead to neuroactive effects.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of decahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. The specific compound was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation .
- Neuroprotective Effects : Another investigation into similar compounds suggested that they possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cultures . This could imply that our compound may have similar effects due to its structural analogies.
- Anti-inflammatory Properties : Preliminary studies have indicated that related isoquinoline compounds can reduce inflammation markers in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Biological Activity Table
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34)/t20-,21+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMVYNHFPZOOB-PZNJWVMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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